Cas no 6995-79-5 (trans-1,4-cyclohexanediol)

trans-1,4-cyclohexanediol structure
trans-1,4-cyclohexanediol structure
trans-1,4-cyclohexanediol
6995-79-5
C6H12O2
116.1583
MFCD00063612
47164
87561425

trans-1,4-cyclohexanediol Properties

Names and Identifiers

    • trans-Cyclohexane-1,4-diol
    • trans-1,4-Dihydroxycyclohexane
    • trans-1,4-Cyclohexanediol
    • 1,4-CYCLOHEXANEDIOL
    • Cyclohexane-1,4-diol
    • cis-1,4-Cyclohexanediol
    • CIS-CYCLOHEXANE-1,4-DIOL
    • Quinitol
    • 1,4-Cyclohexanediol, trans-
    • 1,4-Cyclohexanediol, cis-
    • Hexahydrohydroquinone
    • cis-1,4-Dihydroxycyclohexane
    • (1r,4r)-cyclohexane-1,4-diol
    • VKONPUDBRVKQLM-UHFFFAOYSA-N
    • VKONPUDBRVKQLM-IZLXSQMJSA-N
    • VKONPUDBRVKQLM-OLQVQODUSA-N
    • 1,4-Cyclohexanediol, cis + trans
    • 1,4-cyclohexandiol
    • 1,4-Cy
    • J-700165
    • PB27420
    • MFCD00063612
    • DTXSID20871178
    • AI3-52305
    • 6995-79-5
    • DTXSID60883614
    • NSC-5651
    • SY099933
    • CHEMBL3948618
    • AKOS006283462
    • rac-(1s,4s)-cyclohexane-1,4-diol
    • EINECS 213-240-8
    • CS-W005575
    • NSC-5730
    • SY040970
    • (1s,4s)-cyclohexane-1,4-diol
    • SCHEMBL28182
    • SCHEMBL102859
    • 1,4-Cyclohexanediol cis+trans
    • SY001809
    • SCHEMBL787503
    • cis-4-hydroxy-cyclohexanol
    • 931-71-5
    • Q-200861
    • FT-0726556
    • 1,4-Cyclohexanediol, 99%
    • NSC 5730
    • P10063
    • EINECS 209-126-2
    • MFCD00075462
    • 1,4-Cyclohexanediol (Cis/Trans Mixture)
    • Quinitol,c&t
    • NS00080163
    • 1,4-Cyclohexanediol, (Z)-
    • C2319
    • NSC 5651
    • CS-W007850
    • NS00042681
    • Q16912255
    • AS-50386
    • 556-48-9
    • DTXSID60878843
    • 1,4-Cyclohexanediol,c&t
    • AKOS006282972
    • FT-0606824
    • AI3-06464
    • 1,4-Cyclohexanediol, (E)-
    • (trans)-cyclohexane-1,4-diol
    • NSC5730
    • NSC5651
    • A830732
    • C2320
    • EN300-75448
    • AKOS015912876
    • AB02551
    • 71J
    • 1,4-Dihydroxycyclohexane
    • STR08594
    • CS-0049754
    • MFCD00001448
    • Z1178486717
    • Q-201852
    • SCHEMBL275681
    • TD8009
    • DB-003159
    • DTXCID00818849
    • DB-008704
    • 1,a4-aCyclohexanediol
    • 1,4-Dihydroxycyclohexane; NSC 5651; Quinitol
    • DB-318939
    • Cyclohexane1,4diol
    • +Expand
    • MFCD00063612
    • VKONPUDBRVKQLM-UHFFFAOYSA-N
    • 1S/C6H12O2/c7-5-1-2-6(8)4-3-5/h5-8H,1-4H2
    • O([H])C1([H])C([H])([H])C([H])([H])C([H])(C([H])([H])C1([H])[H])O[H]

Computed Properties

  • 116.08400
  • 2
  • 2
  • 0
  • 116.08373
  • 8
  • 54.9
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 0.2
  • 40.5

Experimental Properties

  • 0.28220
  • 40.46000
  • 1.4270 (estimate)
  • 252 ºC
  • 138.0 to 143.0 deg-C
  • 66 ºC
  • 1.156

trans-1,4-cyclohexanediol Security Information

trans-1,4-cyclohexanediol Customs Data

  • 2906199090
  • China Customs Code:

    2906199090

    Overview:

    2906199090. Other naphthenic alcohols,Cycloenol and cycloterpenol. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2906199090. cyclanic, cyclenic or cyclotherpenic alcohols. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%

trans-1,4-cyclohexanediol Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P00366N-250mg
trans-1,4-Cyclohexanediol
6995-79-5 97%
250mg
$6.00 2024-04-21
A2B Chem LLC
AB47183-250mg
trans-1,4-Cyclohexanediol
6995-79-5 97%
250mg
$6.00 2024-04-19
abcr
AB261395-1 g
trans-1,4-Cyclohexanediol, 97%; .
6995-79-5 97%
1g
€80.40 2023-04-27
Apollo Scientific
OR932554-1g
trans-1,4-Cyclohexanediol
6995-79-5 97%
1g
£37.00 2022-10-08
Chemenu
CM104775-100g
trans-1,4-cyclohexanediol
6995-79-5 97%
100g
$451 2021-08-06
ChemScence
CS-W005575-5g
trans-Cyclohexane-1,4-diol
6995-79-5
5g
$45.0 2022-04-26
eNovation Chemicals LLC
D656186-250g
trans-Cyclohexane-1,4-diol
6995-79-5 97%
250g
$1250 2022-09-07
Fluorochem
051118-1g
trans-1,4-Cyclohexanediol
6995-79-5 95%
1g
£13.00 2022-03-01
TRC
A100808-10mg
1,4-Cyclohexandiol
6995-79-5
10mg
$ 50.00 2022-06-08
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZJ1013-5G
trans-1,4-cyclohexanediol
6995-79-5 97%
5g
¥ 231.00 2023-03-14

trans-1,4-cyclohexanediol Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Catalysts: Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]diiridium ,  Ferrocene, 1-[(1S)-2-[[[(1R)-2,2′-dihydroxy[1,1′-binaphthalen]-3-yl]methyl]amino… ,  Ferrocene, 1-[(1R)-2-[[[(1R)-2,2′-dihydroxy[1,1′-binaphthalen]-3-yl]methyl]amino… ,  Ferrocene, 1-[(1S)-2-[[[(1R)-2,2′-dihydroxy[1,1′-binaphthalen]-3-yl]methyl]amino… ,  Ferrocene, 1-[(1R)-2-[[[(1R)-2,2′-dihydroxy[1,1′-binaphthalen]-3-yl]methyl]amino… Solvents: Isopropanol ;  2 h, rt
1.2 Reagents: Hydrogen ,  Lithium tert-butoxide Solvents: Ethanol ;  12 h, 5 bar, rt
Reference
PNO ligand containing planar chiral ferrocene and axial chiral biphenol, and its application to catalyst for synthesizing biologically active molecular compound
, China, , ,

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Alumina ,  Platinum ,  Rhodium ,  Poly(dimethylsilylene) (immobilized bimetallic nanocatalyst support) Solvents: Isopropanol ;  49 h, 50 °C
Reference
Polysilane-Immobilized Rh-Pt Bimetallic Nanoparticles as Powerful Arene Hydrogenation Catalysts: Synthesis, Reactions under Batch and Flow Conditions and Reaction Mechanism
Miyamura, Hiroyuki; Suzuki, Aya; Yasukawa, Tomohiro; Kobayashi, Shu, Journal of the American Chemical Society, 2018, 140(36), 11325-11334

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Sodium hydroxide ,  Nickel aluminide Solvents: Water
Reference
Reductive dehalogenation and ring saturation of halogenated hydroquinones, catechol, and resorcinol with Raney alloys in aqueous sodium hydroxide
Tsuzuki, Hirohisa; Iyama, Hironobu; Mashimo, Takuya; Mukumoto, Mamoru; Tsukinoki, Takehito; et al, Chemistry Express, 1993, 8(7), 495-8

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Ruthenium (supported on carbon or alumina) Solvents: Methanol ;  6 h, 80 °C
Reference
Method for producing diols having cyclohexane skeleton such as cyclohexanediol or 1,1'-bicyclohexyl-4,4'-diol having high trans/cis-isomer ratio
, Japan, , ,

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water
Reference
Synthesis and biological evaluation of picolinamides as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1)
Ryu, Je Ho; Kim, Shinae; Han, Hye Young; Son, Hyun Joo; Lee, Hyun Jung; et al, Bioorganic & Medicinal Chemistry Letters, 2015, 25(3), 695-700

trans-1,4-cyclohexanediol Raw materials

trans-1,4-cyclohexanediol Preparation Products

trans-1,4-cyclohexanediol Suppliers

Hubei Shixing Chemical Co., Ltd
Audited Supplier Audited Supplier
(CAS:6995-79-5)
JIANG KUN
18086426449
1273554466@qq.com
Shanghai Acmec Biochemical Co.,Ltd
Audited Supplier Audited Supplier
(CAS:6995-79-5)
JI ZHI SHI JI
18117592386
3007522982@qq.com
SHANG HAI LI CHEN SHANG MAO Co., Ltd.
Audited Supplier Audited Supplier
(CAS:6995-79-5)
XU NV SHI
15221998634
1986399151@qq.com

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